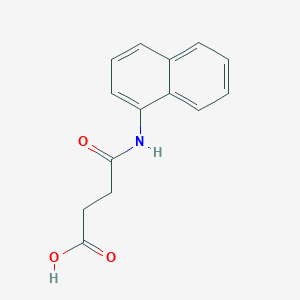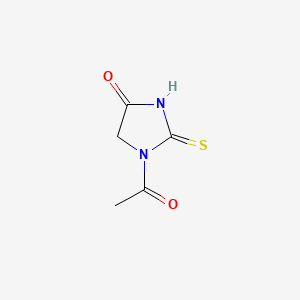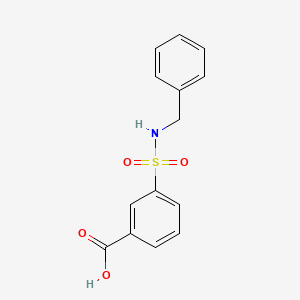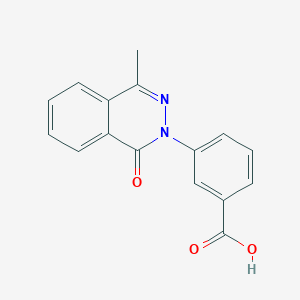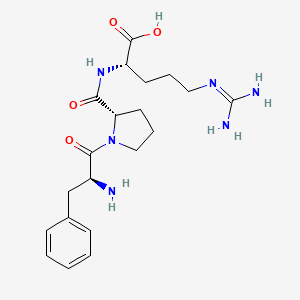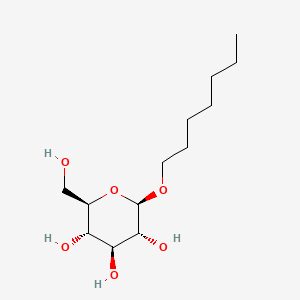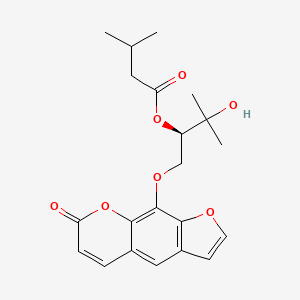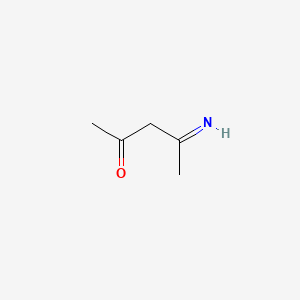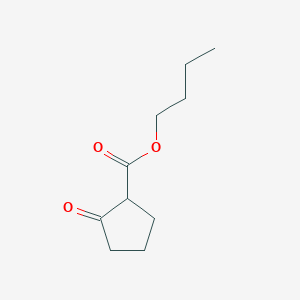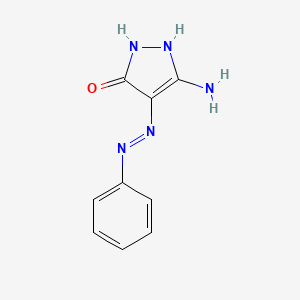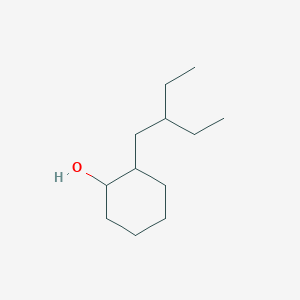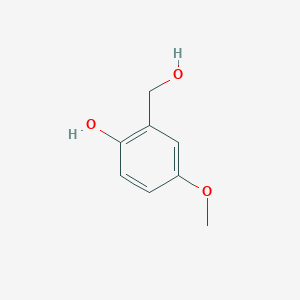
2-(Hydroxymethyl)-4-methoxyphenol
Übersicht
Beschreibung
2-(Hydroxymethyl)-4-methoxyphenol, also known as guaiacol, is a natural organic compound that is commonly found in wood smoke and is used in the production of various chemicals, including flavorings, fragrances, and pharmaceuticals. This compound has gained significant attention due to its unique properties and potential applications in scientific research.
Wirkmechanismus
Target of Action
The primary target of 2-(Hydroxymethyl)-4-methoxyphenol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine, thus promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Biochemical Pathways
The compound likely affects the serine metabolic pathway, given its potential interaction with SHMT2 . Changes in this pathway could have downstream effects on cell growth, redox balance, and epigenetic regulation .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its influence on SHMT2 and the serine metabolic pathway. By potentially altering the activity of SHMT2, it could impact cell growth, redox balance, and epigenetic regulation .
Safety and Hazards
The safety and hazards associated with a compound like “2-(Hydroxymethyl)-4-methoxyphenol” would depend on its specific structure and properties. For example, certain compounds are considered hazardous by the OSHA Hazard Communication Standard and can cause skin irritation and serious eye irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONKOTZXAFSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333079 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41951-76-2 | |
| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2-(hydroxymethyl)-4-methoxyphenol upon exposure to UV light?
A1: When exposed to UV light, this compound undergoes photodehydration, losing a water molecule (H₂O) to form a reactive intermediate called 4-methoxy-6-methylene-2,4-cyclohexadien-1-one. This reactive intermediate is a type of o-quinone methide. []
Q2: How stable is the o-quinone methide derived from this compound in water?
A2: The o-quinone methide (4-methoxy-6-methylene-2,4-cyclohexadien-1-one) formed from this compound is short-lived in aqueous solutions. It readily reacts with water, adding it across its reactive double bond, to regenerate the starting compound this compound. This reaction is relatively fast, with a lifetime of 7.8 milliseconds at 25°C. Interestingly, both acids and bases can accelerate this hydration reaction. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

